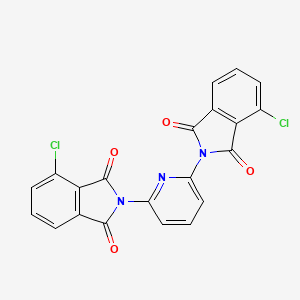
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione), also known as PDI-2, is a synthetic compound that has gained significant attention in the field of materials chemistry and biomedical research due to its unique properties. PDI-2 is a highly conjugated molecule with a rigid structure, making it an excellent candidate for various applications, including organic electronics, photovoltaics, and biomedical imaging.
Mécanisme D'action
The mechanism of action of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is not well understood. However, studies have shown that 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) can interact with biological molecules such as proteins and DNA, suggesting that it may have potential applications in drug discovery and delivery.
Biochemical and Physiological Effects:
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. However, more studies are needed to fully understand the biochemical and physiological effects of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione).
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is relatively expensive compared to other fluorescent probes and may not be suitable for large-scale applications.
Orientations Futures
There are several future directions for the research and development of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione). One potential direction is the synthesis of novel 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) derivatives with improved properties, such as higher fluorescence quantum yields and better solubility in water. Another direction is the development of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione)-based materials for biomedical applications, such as drug delivery and imaging. Finally, more studies are needed to fully understand the mechanism of action of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) and its potential applications in drug discovery and development.
Méthodes De Synthèse
The synthesis of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) involves the reaction of 2,6-dichloropyridine with phthalic anhydride in the presence of a catalyst, followed by a cyclization reaction to form the final product. The synthesis of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is relatively straightforward and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. In the field of organic electronics, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has also been used as a building block for the synthesis of novel materials with improved properties.
In biomedical research, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been used as a fluorescent probe for imaging applications. 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is highly fluorescent and has excellent photostability, making it an ideal candidate for in vivo imaging. 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has also been used as a photosensitizer for photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.
Propriétés
IUPAC Name |
4-chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9Cl2N3O4/c22-12-6-1-4-10-16(12)20(29)25(18(10)27)14-8-3-9-15(24-14)26-19(28)11-5-2-7-13(23)17(11)21(26)30/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKDPCCBQQODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=NC(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)
![2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)

![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4(3H,5H)-furandione](/img/structure/B6121174.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B6121185.png)
![4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6121186.png)
![S-(4-hydroxy-6-methyl-2-pyrimidinyl) 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanethioate](/img/structure/B6121194.png)

![3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6121207.png)
![ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6121208.png)
![N-(2-isopropoxyethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121209.png)
![4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B6121225.png)